ADX71441 ADX71441 ADX71441 is a GABAB positive allosteric modulator (PAM). ADX71441 increases urinary latencies and reduces the number of urinary events and the total and average urinary volumes. ADX71441 completely inhibits the micturition reflex and induced overflow incontinence in five out of 10 animals. GABAB PAM has potential as a novel approach for the treatment of overactive bladder. It may also mitigate alcoholism and have analgesic effects in the bladder.
Brand Name: Vulcanchem
CAS No.: 1207440-88-7
VCID: VC0517342
InChI: InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27)
SMILES: CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F
Molecular Formula: C19H15ClF2N4O4
Molecular Weight: 436.8 g/mol

ADX71441

CAS No.: 1207440-88-7

Cat. No.: VC0517342

Molecular Formula: C19H15ClF2N4O4

Molecular Weight: 436.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ADX71441 - 1207440-88-7

Specification

CAS No. 1207440-88-7
Molecular Formula C19H15ClF2N4O4
Molecular Weight 436.8 g/mol
IUPAC Name N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide
Standard InChI InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27)
Standard InChI Key BQDMEJYNGXEHSW-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of ADX71441

Structural Characteristics and Molecular Properties

ADX71441, chemically designated as N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-4,5-dihydro-6-methoxy-3,5-dioxo-1,2,4-triazin-2(3H)-yl]-2-fluorophenyl]acetamide, has a molecular formula of C19H15ClF2N4O4C_{19}H_{15}ClF_{2}N_{4}O_{4} and a molecular weight of 436.8 g/mol . The compound’s structure includes a triazinone core substituted with fluorophenyl and chlorophenyl groups, contributing to its high affinity for the GABAB receptor. Its solubility and brain penetrance have been validated in rodent models, with oral bioavailability enabling systemic effects .

Mechanism of Action: GABAB Receptor Positive Allosteric Modulation

Unlike orthosteric agonists such as baclofen, which directly activate the GABAB receptor, ADX71441 enhances receptor response to endogenous GABA. This PAM mechanism preserves physiological receptor cycling, reducing desensitization and adverse effects associated with sustained agonist activity . In vitro assays confirm its selectivity for GABAB over other GABA receptor subtypes, with reversible binding and a Schild plot analysis supporting non-competitive modulation .

Comparative Advantages Over Baclofen

Baclofen, a GABAB agonist, is limited by sedation, tolerance, and frequent dosing requirements. ADX71441’s PAM activity shows a 10-fold separation between therapeutic effects (e.g., anxiety reduction at 3 mg/kg) and sedation (observed at 10 mg/kg) . Sub-chronic administration in mice revealed no tolerance to its anxiolytic effects, contrasting with baclofen’s rapid tachyphylaxis .

Therapeutic Applications and Preclinical Findings

Alcohol Use Disorder

In collaboration with the National Institute on Alcohol Abuse and Alcoholism (NIAAA), ADX71441 reduced alcohol self-administration in dependent and non-dependent rats. Doses of 1–10 mg/kg achieved >80% reduction, with higher potency in dependent animals . Notably, the compound blocked cue- and stress-induced alcohol seeking without impairing locomotion, suggesting specificity .

Cocaine Addiction

A non-human primate study with the National Institute on Drug Abuse (NIDA) demonstrated that intramuscular ADX71441 (0.32–3.2 mg/kg) reduced cocaine self-administration by 60–90%, while sparing food-reinforced behavior . The effect was dose-dependent and specific to cocaine, highlighting its potential in treating stimulant addiction .

Anxiety Disorders

ADX71441 exhibited anxiolytic effects in the marble-burying test (MED 3 mg/kg) and elevated plus maze (MED 3 mg/kg in rats and mice) . These findings align with its proposed role in mitigating PTSD-related anxiety, as suggested by translational biomarkers in preclinical models .

Chronic Pain and Overactive Bladder

In the acetic acid-induced writhing test, ADX71441 reduced visceral pain behaviors at 3 mg/kg . For overactive bladder, it increased urinary latency and reduced volume, completely inhibiting micturition reflexes in 50% of animals . These effects are attributed to GABAB-mediated inhibition of afferent signaling in the bladder .

Preclinical Data Synthesis

ModelDose (mg/kg)OutcomeCitation
Alcohol self-administration (rat)1–10>80% reduction in intake; specificity to alcohol
Cocaine self-administration (primate)0.32–3.260–90% reduction; no effect on food intake
Elevated plus maze (mouse)3Increased open-arm time (anxiolysis)
Acetic acid writhing (mouse)350% reduction in pain behaviors
Rotarod test (rat)10Motor impairment (sedation threshold)
ParameterADX71441Baclofen
MechanismPositive allosteric modulatorOrthosteric agonist
Sedation Threshold10 mg/kg (rotarod impairment)1–3 mg/kg (dose-limiting sedation)
ToleranceMinimal with chronic useRapid tachyphylaxis
Dosing FrequencyOnce daily3–4 times daily

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